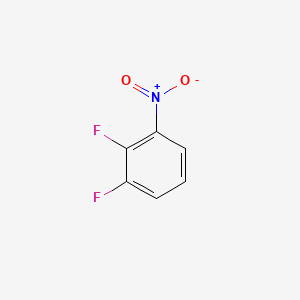

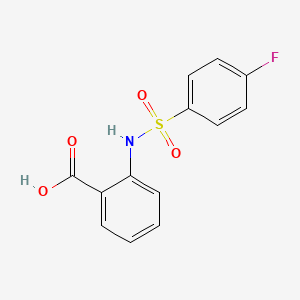

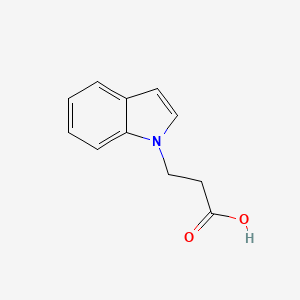

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-

Vue d'ensemble

Description

Benzoic acid derivatives are a significant class of compounds with a wide range of applications in pharmaceuticals, natural products, and materials science. The structural motif of benzoic acid is pivotal due to its presence in various drug molecules and its potential for chemical modifications .

Synthesis Analysis

The synthesis of benzoic acid derivatives can be achieved through various methods. For instance, sulfonamides, which are derivatives of benzoic acid, have been synthesized using fly-ash:H3PO3 nano catalyst catalyzed condensation under ultrasound irradiation conditions, yielding high product percentages . Another method involves the Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives using a nitrile-based sulfonamide template, which allows for selective olefination and acetoxylation at the meta position . Additionally, copper-mediated ortho C-H sulfonylation with sodium sulfinates has been reported, utilizing an 8-aminoquinoline moiety as a directing group .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the presence of a benzene ring attached to a carboxylic acid group. In the case of sulfonamide derivatives, a sulfonyl group is bonded to the benzene ring, which can significantly influence the molecule's properties . X-ray crystallography has been used to determine the structures of these compounds, revealing intricate details such as hydrogen bonding and intermolecular interactions .

Chemical Reactions Analysis

Benzoic acid derivatives undergo various chemical reactions, including electrochemical reduction, which can lead to the cleavage of azo bonds in azo-benzoic acids, resulting in compounds like 5-amino salicylic acid and sulfanilic acid . The functionalization reactions, such as C-H bond sulfonylation and olefination, are also significant as they provide a pathway to modify the benzoic acid core structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by the substituents attached to the benzene ring. For example, sulfonamides exhibit antimicrobial activities, which can be measured using methods like the Bauer-Kirby disc diffusion method . The presence of sulfonyl groups can also enhance the acidity of adjacent carboxy groups, affecting the compound's solubility and reactivity . Benzoic acid itself has been shown to induce multiple stress tolerance in plants, suggesting its role as a functional group in salicylic acid and its derivatives .

Safety And Hazards

While specific safety and hazard information for “Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)-” was not found, it’s important to handle all chemical compounds with care. Benzoic acid is known to cause skin irritation and serious eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling such compounds .

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4S/c14-9-5-7-10(8-6-9)20(18,19)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVRMONLTQLVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199018 | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

CAS RN |

51012-30-7 | |

| Record name | 2-[[(4-Fluorophenyl)sulfonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(((4-fluorophenyl)sulfonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)